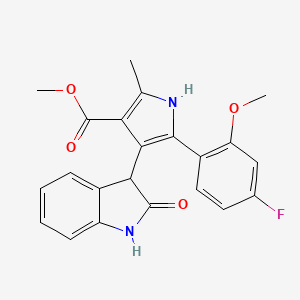![molecular formula C26H21BrO4 B11151933 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11151933.png)
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H21BrO4 and a molecular weight of 477.34654 This compound is characterized by its chromen-2-one core structure, which is substituted with benzyl, bromophenyl, and oxoethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromobenzaldehyde .
Aplicaciones Científicas De Investigación
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-bromobenzyl alcohol: Shares the bromophenyl group and can undergo similar chemical reactions.
Benzyl chromen-2-one derivatives: Similar core structure with variations in substituents.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Propiedades
Fórmula molecular |
C26H21BrO4 |
|---|---|
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C26H21BrO4/c1-16-21-12-13-24(30-15-23(28)19-8-10-20(27)11-9-19)17(2)25(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
Clave InChI |
JJMCMXYMVFGYMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11151854.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11151860.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11151868.png)

![6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11151877.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan](/img/structure/B11151881.png)
![4-({4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B11151888.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B11151889.png)
![1H-indazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11151895.png)
![3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151903.png)
![6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11151909.png)
![3-[(3,4-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11151916.png)

![4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone](/img/structure/B11151926.png)
